molecular formula C19H20N4O2 B5505857 3,5-dimethyl-7-(5-methyl-2-phenyl-3-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine

3,5-dimethyl-7-(5-methyl-2-phenyl-3-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B5505857
M. Wt: 336.4 g/mol
InChI Key: AAQAIQBXWYETFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves cyclocondensation reactions, utilizing starting materials like acetyl derivatives and hydrazines or hydroxylamines under specific conditions to form triazolo and pyrazine derivatives. For example, Desenko et al. (1998) describe the cyclocondensation of a triazolopyrimidine derivative with hydroxylamine and hydrazine, leading to isoxazolo and pyrazolotriazolopyrimidines, respectively, demonstrating the synthetic pathways that might be applicable to the compound (Desenko et al., 1998). Similarly, methods reported by Chowdhury et al. (2011) for the synthesis of 3-aryl substituted tetrahydrotriazolopyrazines via palladium-copper catalysis provide insights into potential synthetic routes (Chowdhury et al., 2011).

Scientific Research Applications

Chemical Synthesis and Derivatives Development Research on compounds with a core structure similar to triazolo[4,3-a]pyrazine involves the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science. Dawood (2004) discussed the synthesis of indolizines and triazolo[4,3-a]pyridines through reactions involving pyridinium salts, highlighting the versatility of such structures in generating various heterocyclic compounds Dawood, 2004.

Antimicrobial and Antifungal Properties Compounds containing the triazolo[4,3-a]pyrazine moiety have been evaluated for their biological activities, including antimicrobial and antifungal effects. Hassan (2013) synthesized pyrazoline and pyrazole derivatives, assessing their antimicrobial activities against various organisms, thereby suggesting the potential of triazolo[4,3-a]pyrazine derivatives in developing new antimicrobial agents Hassan, 2013.

Anticancer Activity The synthesis of novel compounds incorporating triazolo[4,3-a]pyrazine structures has also been explored for anticancer applications. Studies have focused on synthesizing derivatives and evaluating their in vitro anticancer activities, indicating the potential of such compounds in cancer therapy Pei et al., 2022.

Pharmacokinetic Optimization Efforts to optimize the pharmacokinetic properties of triazolo[4,3-a]pyrazine derivatives have led to the identification of compounds with improved brain penetration and selectivity for certain receptors, underscoring their potential in clinical development for neurological conditions Letavic et al., 2017.

properties

IUPAC Name

(3,5-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-(5-methyl-2-phenylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-12-10-22(11-17-21-20-14(3)23(12)17)19(24)16-9-13(2)25-18(16)15-7-5-4-6-8-15/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQAIQBXWYETFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC2=NN=C(N12)C)C(=O)C3=C(OC(=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-7-(5-methyl-2-phenyl-3-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine

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